1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride
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Overview
Description
1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
The synthesis of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride typically involves the reaction of piperidine with pyrrolidinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(3s)-3-Piperidinyl-2-pyrrolidinone hydrochloride can be compared with other piperidine derivatives and pyrrolidinone-containing compounds. Similar compounds include:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.
Pyrrolidinone: A five-membered lactam ring, known for its use in the synthesis of polymers and pharmaceuticals.
N-Methylpyrrolidinone: A derivative of pyrrolidinone, used as a solvent and in the production of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(3S)-3-Piperidinyl-2-pyrrolidinone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring fused with a pyrrolidinone structure, which contributes to its biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological targets. The compound can be represented structurally as follows:
1. Anticancer Activity
Research indicates that derivatives of piperidine, including this compound, exhibit potent anticancer properties. These compounds have been shown to inhibit Class I PI3-kinase enzymes, particularly isoforms PI3K-α and PI3K-β, which are implicated in various cancers. The inhibition of these pathways can lead to reduced tumor cell proliferation and survival .
2. Antimicrobial Effects
The compound has demonstrated antibacterial activity against several strains of bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria, suggesting potential applications in treating infections .
3. Neuroprotective Properties
Piperidine derivatives have been associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. They may enhance cognitive function and protect against neuronal damage through modulation of neurotransmitter systems .
Biological Activities Overview
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of this compound in a mouse model with induced tumors. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg) over four weeks. Results indicated a significant reduction in tumor size compared to control groups, correlating with the inhibition of PI3K signaling pathways.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating moderate antibacterial activity. Further testing showed that it could effectively disrupt biofilm formation, a critical factor in chronic infections.
Research Findings
Recent literature has highlighted the versatility of pyrrolidine and piperidine derivatives in drug discovery. Specific findings include:
- Structure-Activity Relationship (SAR) : Modifications at the piperidine nitrogen and pyrrolidinone carbon can significantly alter biological activity, emphasizing the importance of chemical structure in drug design .
- Selectivity : Compounds like this compound show selectivity for certain kinases over others, which is advantageous for minimizing side effects during therapeutic applications .
Properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQBCYMIMCPQZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.